molecular formula C12H21NS B1392708 octahydro-1H-spiro[naphthalene-2,2'-[1,3]thiazolidine] CAS No. 1221792-92-2

octahydro-1H-spiro[naphthalene-2,2'-[1,3]thiazolidine]

Cat. No.: B1392708
CAS No.: 1221792-92-2
M. Wt: 211.37 g/mol
InChI Key: QGBHEKOPFUSDOP-UHFFFAOYSA-N
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Description

Octahydro-1H-spiro[naphthalene-2,2’-[1,3]thiazolidine]: is a complex organic compound with the molecular formula C12H21NS and a molecular weight of 211.37 . This compound features a unique spiro structure, which is a type of bicyclic system where two rings are connected through a single atom. The presence of both naphthalene and thiazolidine moieties in its structure makes it an interesting subject for various chemical and biological studies.

Preparation Methods

The synthesis of octahydro-1H-spiro[naphthalene-2,2’-[1,3]thiazolidine] typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. Industrial production methods may involve the use of catalysts to enhance the yield and selectivity of the desired product. Specific reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in the efficiency of the synthesis.

Chemical Reactions Analysis

Octahydro-1H-spiro[naphthalene-2,2’-[1,3]thiazolidine] undergoes various types of chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reducing agents such as lithium aluminum hydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace leaving groups in the compound’s structure.

Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Octahydro-1H-spiro[naphthalene-2,2’-[1,3]thiazolidine] has a wide range of scientific research applications:

Mechanism of Action

The mechanism by which octahydro-1H-spiro[naphthalene-2,2’-[1,3]thiazolidine] exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins within biological systems. The pathways involved in these interactions can vary depending on the specific application and the biological context .

Comparison with Similar Compounds

Octahydro-1H-spiro[naphthalene-2,2’-[1,3]thiazolidine] can be compared with other similar compounds, such as:

    Thiazolidine derivatives: These compounds share the thiazolidine moiety and exhibit similar chemical and biological properties.

    Spiro compounds: Other spiro compounds with different ring systems can be compared in terms of their stability, reactivity, and applications.

The uniqueness of octahydro-1H-spiro[naphthalene-2,2’-[1,3]thiazolidine] lies in its specific combination of naphthalene and thiazolidine rings, which imparts distinct chemical and biological characteristics .

Properties

IUPAC Name

spiro[1,3-thiazolidine-2,7'-2,3,4,4a,5,6,8,8a-octahydro-1H-naphthalene]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NS/c1-2-4-11-9-12(13-7-8-14-12)6-5-10(11)3-1/h10-11,13H,1-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGBHEKOPFUSDOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2CC3(CCC2C1)NCCS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601232145
Record name Octahydrospiro[naphthalene-2(1H),2′-thiazolidine]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601232145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1221792-92-2
Record name Octahydrospiro[naphthalene-2(1H),2′-thiazolidine]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1221792-92-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Octahydrospiro[naphthalene-2(1H),2′-thiazolidine]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601232145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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octahydro-1H-spiro[naphthalene-2,2'-[1,3]thiazolidine]
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octahydro-1H-spiro[naphthalene-2,2'-[1,3]thiazolidine]
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octahydro-1H-spiro[naphthalene-2,2'-[1,3]thiazolidine]
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octahydro-1H-spiro[naphthalene-2,2'-[1,3]thiazolidine]
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octahydro-1H-spiro[naphthalene-2,2'-[1,3]thiazolidine]
Reactant of Route 6
octahydro-1H-spiro[naphthalene-2,2'-[1,3]thiazolidine]

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